5-Isopropyl-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-Isopropyl-4,6-dimethylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their biological significance and are found in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of suitable starting materials under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Isopropyl-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features.
4,6-Dimethylpyrimidin-2-amine: Another derivative with comparable properties.
5-Isopropyl-2-aminopyrimidine: Shares the isopropyl group but differs in the position of substitution.
Uniqueness
5-Isopropyl-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4,6-dimethyl-5-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-5(2)8-6(3)11-9(10)12-7(8)4/h5H,1-4H3,(H2,10,11,12) |
InChI Key |
LXYUIKJONCWFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C(C)C |
Origin of Product |
United States |
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